
A Comparative Guide to Small Molecule MYC
Inhibitors: MYCi361 vs. 10058-F4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MYCi361

Cat. No.: B15623152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The MYC family of transcription factors represents a class of high-value targets in oncology

due to their frequent dysregulation in a wide range of human cancers. The development of

small molecule inhibitors that directly target MYC has been a significant challenge. This guide

provides an objective, data-driven comparison of two notable MYC inhibitors, MYCi361 and

10058-F4, to assist researchers in making informed decisions for their scientific investigations.

Executive Summary
MYCi361 and 10058-F4 are both small molecules designed to inhibit the function of the MYC

oncoprotein by disrupting its crucial interaction with its binding partner, MAX. However, they

exhibit distinct mechanisms of action, binding sites, and pharmacokinetic profiles, which

translate to differences in their biological activity and potential therapeutic utility. MYCi361 not

only disrupts the MYC-MAX dimerization but also promotes the degradation of the MYC

protein. In contrast, 10058-F4 primarily acts by inhibiting the MYC-MAX interaction.

Experimental data suggests that MYCi361 possesses more favorable in vivo characteristics

compared to 10058-F4, which has shown limitations due to rapid metabolism.
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Feature MYCi361 10058-F4

Primary Mechanism

Disrupts MYC-MAX

dimerization; promotes MYC

protein degradation.[1][2]

Inhibits c-Myc-Max interaction.

[3]

Secondary Mechanism

Enhances MYC

phosphorylation on Threonine-

58, leading to proteasomal

degradation.[1][2]

Induces cell cycle arrest and

apoptosis.[3]

Binding Site on MYC
Amino acids 366-381 (bHLH

domain).[4]

Amino acids 402-409

(bHLHZip domain).[4]

Binding Affinity (Kd) 3.2 μM.[2]
Not explicitly found in the

provided search results.

Table 2: In Vitro Efficacy - Comparative IC50 Values
The following table presents a compilation of half-maximal inhibitory concentration (IC50)

values for MYCi361 and 10058-F4 in various cancer cell lines. It is important to note that these

values are collated from different studies and direct, side-by-side comparisons under identical

experimental conditions are limited.
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Cell Line Cancer Type MYCi361 IC50 (μM) 10058-F4 IC50 (μM)

MycCaP Prostate Cancer 2.9[5] Not available

PC3 Prostate Cancer 1.6[5] Not available

LNCaP Prostate Cancer 1.4[5] Not available

MV4-11 Leukemia 2.6[5] Not available

HL-60 Leukemia 5.0[5] ~49[6]

P493-6 Lymphoma 2.1[5] Not available

SK-N-BE(2) Neuroblastoma 4.9[5] Not available

K562
Chronic Myeloid

Leukemia
Not available ~200 (at 48h)[7]

SKOV3 Ovarian Cancer Not available 4.4[8]

Hey Ovarian Cancer Not available 3.2[8]

HepG2
Hepatocellular

Carcinoma
Not available

More sensitive than

Hep3B[4]

Table 3: In Vivo Performance and Pharmacokinetics
Feature MYCi361 10058-F4

In Vivo Efficacy

Suppresses tumor growth in

mice and enhances anti-PD1

immunotherapy.[1][2]

Showed no significant

inhibition of tumor growth in a

prostate cancer xenograft

model.[9][10] However,

another study showed delayed

tumor growth in a

neuroblastoma model.[8]

Pharmacokinetics

Demonstrates a narrow

therapeutic index, but an

improved analog (MYCi975)

shows better tolerability.[1]

Rapid metabolism and low

concentration in tumors, with a

terminal half-life of

approximately 1 hour in mice.

[9][10]
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Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MYC inhibitors.

Materials:

Cancer cell lines

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

MYCi361 and 10058-F4 stock solutions (in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

incubator.

Compound Treatment: Prepare serial dilutions of MYCi361 and 10058-F4 in complete

culture medium. The final DMSO concentration should be below 0.1%. Remove the medium

and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO) and a blank

(medium only).

Incubation: Incubate the plates for 48 to 72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 values using appropriate software.

Co-Immunoprecipitation (Co-IP) for MYC-MAX
Interaction
Objective: To assess the disruption of the MYC-MAX protein-protein interaction by the

inhibitors.

Materials:

Cancer cell line

MYCi361 and 10058-F4

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-MAX antibody

Anti-MYC antibody

Protein A/G agarose or magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

SDS-PAGE gels and Western blot apparatus

Procedure:

Cell Treatment and Lysis: Treat cells with desired concentrations of the inhibitors or vehicle

control for 4-6 hours.[11] Harvest and lyse the cells in ice-cold lysis buffer.
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Immunoprecipitation:

Pre-clear the cell lysates with protein A/G beads.

Incubate the pre-cleared lysates with an anti-MAX antibody overnight at 4°C.[11]

Add protein A/G beads and incubate for another 2-4 hours.

Wash the beads several times with wash buffer.

Elution and Western Blotting:

Elute the immunoprecipitated proteins.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC.

[11]

Analyze the total input of MYC protein in the lysates as a control.

Quantitative Real-Time PCR (qPCR) for MYC Target
Gene Expression
Objective: To quantify the effect of MYC inhibitors on the transcription of known MYC target

genes.

Materials:

Treated and untreated cell samples

RNA extraction kit (e.g., TRIzol)

cDNA synthesis kit

SYBR Green qPCR Master Mix
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Primers for MYC target genes (e.g., CAD, ODC1, NOP56) and a housekeeping gene (e.g.,

ACTB).[12]

Real-Time PCR system

Procedure:

RNA Extraction and cDNA Synthesis: Extract total RNA from inhibitor-treated and control

cells. Synthesize cDNA from 1 µg of RNA.[12]

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green

Master Mix, and forward and reverse primers for each target gene and the housekeeping

gene.

qPCR Program: Run the samples in a Real-Time PCR system using a standard thermal

cycling protocol.

Data Analysis: Analyze the data using the 2-ΔΔCt method to determine the relative fold

change in gene expression, normalized to the housekeeping gene.[13]
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Caption: MYC signaling pathway and points of inhibition.
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Caption: General experimental workflow for inhibitor comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and
myeloid differentiation of human acute myeloid leukemia - PubMed
[pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15623152?utm_src=pdf-body-img
https://www.benchchem.com/product/b15623152?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/31679823/
https://pubmed.ncbi.nlm.nih.gov/31679823/
https://www.researchgate.net/publication/347625412_CHAPTER_12_Small-molecule_Inhibitors_of_Myc-Max_Interaction_and_DNA_Binding
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://pubmed.ncbi.nlm.nih.gov/17046567/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human
telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular
carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

6. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

7. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic
ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via
regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

9. baxinhibitor.com [baxinhibitor.com]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. benchchem.com [benchchem.com]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to Small Molecule MYC Inhibitors:
MYCi361 vs. 10058-F4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623152#myci361-versus-other-small-molecule-
myc-inhibitors-like-10058-f4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

